

Spectroscopic Profile of 6-Fluoroquinoline-4-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoroquinoline-4-carboxylic acid

Cat. No.: B1288038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-fluoroquinoline-4-carboxylic acid**, a key heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of **6-fluoroquinoline-4-carboxylic acid** and its derivatives.

Molecular Structure and Spectroscopic Overview

6-Fluoroquinoline-4-carboxylic acid belongs to the fluoroquinolone class of compounds, which are known for their significant biological activities. The core structure consists of a quinoline ring system substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 4-position. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint that can be analyzed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for **6-fluoroquinoline-4-carboxylic acid**.

Table 1: Predicted ¹H NMR Data for **6-Fluoroquinoline-4-Carboxylic Acid**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H2	8.8 - 9.0	d	~4.5
H3	7.5 - 7.7	d	~4.5
H5	8.0 - 8.2	dd	~9.0, ~5.5
H7	7.6 - 7.8	ddd	~9.0, ~8.5, ~2.5
H8	7.8 - 8.0	dd	~8.5, ~2.5
COOH	> 12	br s	-

Table 2: Predicted ¹³C NMR Data for **6-Fluoroquinoline-4-Carboxylic Acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C2	150 - 152
C3	122 - 124
C4	140 - 142
C4a	125 - 127
C5	128 - 130
C6	160 - 163 (d, $^1\text{JC-F} \approx 250$ Hz)
C7	118 - 120 (d, $^2\text{JC-F} \approx 22$ Hz)
C8	130 - 132 (d, $^3\text{JC-F} \approx 8$ Hz)
C8a	148 - 150
COOH	168 - 172

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-fluoroquinoline-4-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid and the fluoro-aromatic quinoline ring.

Table 3: Predicted IR Absorption Bands for **6-Fluoroquinoline-4-Carboxylic Acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description of Vibration
O-H (Carboxylic Acid)	2500-3300	Broad, stretching
C-H (Aromatic)	3000-3100	Stretching
C=O (Carboxylic Acid)	1700-1730	Stretching
C=C, C=N (Aromatic Ring)	1500-1620	Stretching
C-O (Carboxylic Acid)	1200-1300	Stretching
C-F	1100-1250	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **6-fluoroquinoline-4-carboxylic acid** ($C_{10}H_6FNO_2$), the expected molecular weight is approximately 191.16 g/mol.

Table 4: Predicted Mass Spectrometry Data for **6-Fluoroquinoline-4-Carboxylic Acid**

Ion	Predicted m/z	Description
$[M+H]^+$	192.0455	Protonated molecular ion
$[M]^+$	191.0383	Molecular ion
$[M-H_2O]^+$	173.0277	Loss of water
$[M-COOH]^+$	146.0455	Loss of carboxylic acid group

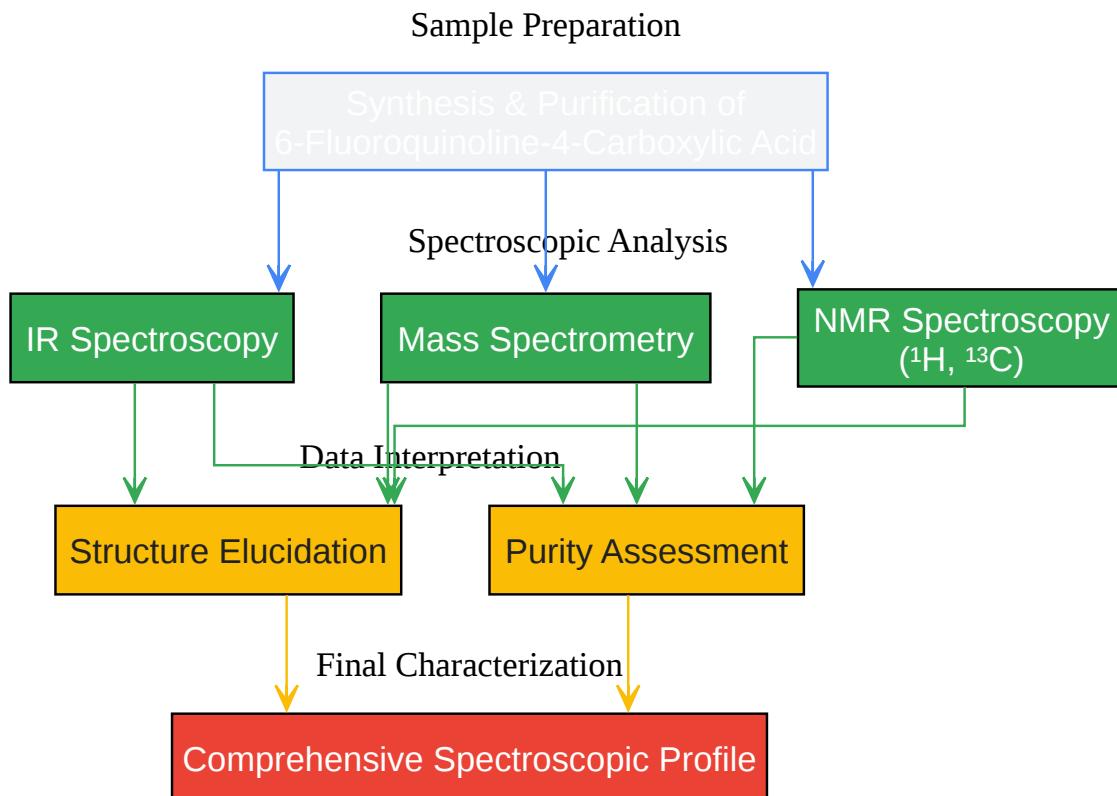
Experimental Protocols

The following are detailed methodologies for the key experiments that would be performed to acquire the spectroscopic data for **6-fluoroquinoline-4-carboxylic acid**.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Approximately 5-10 mg of **6-fluoroquinoline-4-carboxylic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as $DMSO-d_6$ or $CDCl_3$. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- 1H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed. Key parameters include a spectral width of 0-200 ppm, a larger number of scans compared to 1H NMR, and a relaxation delay of 2-5 seconds.

IR Spectroscopy


- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The solid sample is typically analyzed using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample placed directly on the crystal.
- Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
- Data Acquisition: The sample is introduced into the ESI source. The mass spectrum is acquired in positive or negative ion mode over a relevant m/z range (e.g., 50-500). High-resolution measurements allow for the determination of the exact mass and elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-fluoroquinoline-4-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Fluoroquinoline-4-Carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1288038#spectroscopic-data-of-6-fluoroquinoline-4-carboxylic-acid-nmr-ir-mass\]](https://www.benchchem.com/product/b1288038#spectroscopic-data-of-6-fluoroquinoline-4-carboxylic-acid-nmr-ir-mass)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com